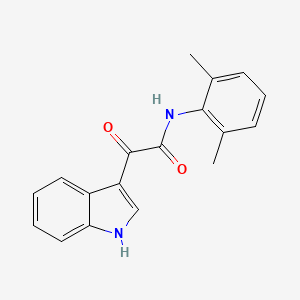

N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-6-5-7-12(2)16(11)20-18(22)17(21)14-10-19-15-9-4-3-8-13(14)15/h3-10,19H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNZYEDIHHDFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,6-dimethylaniline with indole-3-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the indole ring or the amide group can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological macromolecules, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: shares structural similarities with other indole derivatives such as indomethacin and tryptophan.

Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.

Tryptophan: An essential amino acid with an indole ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenyl group and the oxoacetamide moiety differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

Biological Activity

N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. The compound is characterized by the presence of an indole moiety, which is often associated with various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C18H20N2O2, with a molecular weight of approximately 320.39 g/mol. Its structure includes:

- An indole ring system

- A 2-oxoacetamide functional group

- A dimethyl-substituted phenyl group

This combination of functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cannabinoid Receptor Modulation : Similar compounds have been shown to interact with cannabinoid receptors (CB1 and CB2), influencing pathways related to pain modulation and inflammation.

- Neurotransmitter System Interaction : Indole derivatives are known to affect neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.

- Apoptosis Induction : Studies suggest that indole derivatives can activate caspase pathways, leading to apoptosis in cancer cells.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Pain Management Study : A study demonstrated that a similar indole derivative significantly reduced pain responses in animal models by acting on CB receptors .

- Inflammation Model : In a rat model of arthritis, administration of an indole-based compound led to decreased levels of inflammatory markers and improved joint function.

- Cancer Research : Research on indole derivatives has shown their ability to induce apoptosis in cancer cells through mitochondrial pathways. This suggests potential for this compound in cancer therapy .

Q & A

What are the established synthetic routes for N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and what reaction conditions are critical for yield optimization?

Answer: The synthesis typically involves multi-step reactions, including acylation and condensation steps. For example:

- Acylation: Reacting indole derivatives with oxoacetamide intermediates under controlled temperatures (0–25°C) in solvents like dichloromethane (DCM) or ethanol .

- Condensation: Using coupling agents (e.g., EDC/HOBt) to form the amide bond, with pH adjustments to minimize side reactions .

- Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization (e.g., from ethyl acetate) improves purity .

Key Conditions: Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and optimize stoichiometric ratios (e.g., 1:1.2 for acyl chloride:indole) .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.8 ppm for indole and dimethylphenyl groups) and carbonyl signals (δ 165–175 ppm for acetamide and oxo groups) .

- HRMS: Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) with <5 ppm error .

- IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Methodological Tip: Use deuterated solvents (CDCl₃, DMSO-d₆) and 2D NMR (COSY, HSQC) to resolve overlapping signals .

How can researchers resolve contradictions in reported NMR data for indole-containing acetamides?

Answer: Discrepancies often arise from solvent effects or tautomerism. Strategies include:

- Solvent Standardization: Compare spectra in consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 50°C .

- Cross-Validation: Use HRMS to confirm molecular formulas and XRD (if crystals are available) to validate structures .

What advanced strategies improve synthetic yield and purity for multi-step reactions involving this compound?

Answer:

- Catalyst Screening: Test Pd/C or CuI for coupling steps; microwave-assisted synthesis reduces reaction time .

- Solvent Optimization: Polar aprotic solvents (DMF, acetonitrile) enhance acylation efficiency .

- In-Situ Monitoring: Use TLC or HPLC to track intermediates and adjust reaction times dynamically .

Case Study: A 58% yield was achieved for a related compound via stepwise reagent addition and Na₂SO₄ drying .

How can researchers assess the biological activity of this compound, and what assays are recommended for initial screening?

Answer:

- Antimicrobial Assays: Use 96-well plate liquid inhibition tests against ESKAPE pathogens (e.g., S. aureus, E. coli) with MIC determinations .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition: Test acetylcholinesterase or kinase inhibition via spectrophotometric methods .

What structural features of this compound inform structure-activity relationship (SAR) studies?

Answer:

- Indole Core: Modifications at C3 (e.g., sulfonyl or alkyl groups) enhance antimicrobial activity .

- Dimethylphenyl Group: Bulky substituents improve metabolic stability but may reduce solubility .

- Oxoacetamide Moiety: Hydrogen-bonding capacity correlates with enzyme inhibition .

Methodological Insight: Synthesize analogs with halogenated indoles or substituted phenyl groups to probe electronic effects .

What are the major challenges in developing this compound for pharmacological applications, and how can they be addressed?

Answer:

- Solubility: Poor aqueous solubility can be mitigated via salt formation (e.g., HCl salts) or nanoformulation .

- Toxicity: Screen for hepatotoxicity (e.g., HepG2 cell assays) and optimize logP values (<5) to reduce off-target effects .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) to block CYP450-mediated oxidation .

How does the compound’s stability vary under different storage conditions, and what analytical methods monitor degradation?

Answer:

- Thermal Stability: Store at –20°C in amber vials; DSC/TGA identifies decomposition temperatures .

- Photostability: UV-Vis spectroscopy detects photooxidation products (λmax shifts) .

- HPLC-MS: Monitor hydrolytic degradation (e.g., amide bond cleavage) under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.